Manool
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Overview
Description
13-epi-manool is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 14 and carries an S-hydroxy group at position 13. It has a role as an antifungal agent and a metabolite. It is a labdane diterpenoid and a tertiary alcohol.
13-Epimanool is a natural product found in Tsuga chinensis, Larix decidua, and other organisms with data available.
Mechanism of Action
Target of Action
Manool, a diterpene derived from Salvia officinalis, primarily targets cells undergoing genotoxic stress . It has shown to exert preventive effects on chromosomal damage and preneoplastic lesions .
Mode of Action
This compound interacts with its targets by reducing the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells . . This suggests that this compound selectively interacts with certain types of genotoxic stressors.
Biochemical Pathways
This compound’s mode of action involves anti-inflammatory pathways . It has been observed to affect nitric oxide (NO) production and the expression of the NF-kB gene . At high concentrations, this compound significantly increases NO production . In a prophylactic treatment model, this compound was able to significantly reduce no levels produced by macrophages stimulated with lipopolysaccharide .
Pharmacokinetics
It is known that this compound is a hydroxylated labdane-type diterpene, one of the major compounds found in sage essential oil .
Result of Action
This compound exhibits antigenotoxic and anticarcinogenic effects . Mice receiving this compound exhibited a significant reduction in DXR-induced chromosomal damage . Furthermore, the anticarcinogenic effect of this compound was also observed against chemically induced preneoplastic lesions in rat colon .
Biochemical Analysis
Biochemical Properties
Manool interacts with various biomolecules in biochemical reactions. It has been shown to significantly reduce the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells .
Cellular Effects
This compound influences cell function by reducing genotoxicity induced by certain mutagens . It has preventive effects on chromosomal damage and preneoplastic lesions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules and potential influence on gene expression . It does not influence genotoxicity induced by etoposide .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time. It has been observed to reduce DXR-induced chromosomal damage .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses of this compound did not influence the genotoxicity induced by DXR .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with various enzymes or cofactors
Properties
CAS No. |
596-85-0 |
---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(3S)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19+,20+/m0/s1 |
InChI Key |
CECREIRZLPLYDM-RAUXBKROSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)(C)C |
SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |
596-85-0 | |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
(4aR)-trans-5-(1,5,5,8aS-Tetramethyl-2-methylenedecahydro-1-naphthalenyl)-(3R)-methyl-1-penten-3-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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